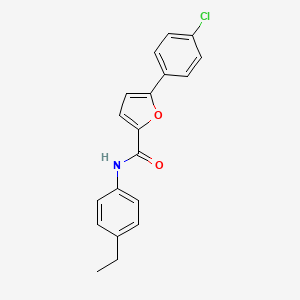
N-(4-bromo-2,6-dimethylphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)nicotinamide, also known as BML-210, is a small molecule inhibitor of the transcription factor NF-κB. This molecule has been found to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases. In
作用机制
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)nicotinamide involves the inhibition of the transcription factor NF-κB. NF-κB is a key regulator of the immune system and is involved in the regulation of a variety of cellular processes, including cell proliferation, survival, and inflammation. By inhibiting NF-κB, N-(4-bromo-2,6-dimethylphenyl)nicotinamide can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the growth and proliferation of cancer cells, and suppress the activity of autoreactive T cells.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)nicotinamide has been found to have a variety of biochemical and physiological effects. In cancer, it has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammatory disorders, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to inflamed tissues. In autoimmune diseases, it has been found to suppress the activity of autoreactive T cells and reduce the production of autoantibodies.
实验室实验的优点和局限性
One advantage of using N-(4-bromo-2,6-dimethylphenyl)nicotinamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various cellular processes without the potential confounding effects of other signaling pathways. One limitation of using N-(4-bromo-2,6-dimethylphenyl)nicotinamide in lab experiments is its potential toxicity. High concentrations of N-(4-bromo-2,6-dimethylphenyl)nicotinamide can be cytotoxic, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)nicotinamide. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-(4-bromo-2,6-dimethylphenyl)nicotinamide in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the use of N-(4-bromo-2,6-dimethylphenyl)nicotinamide in combination with other drugs or therapies may enhance its therapeutic efficacy.
合成方法
The synthesis of N-(4-bromo-2,6-dimethylphenyl)nicotinamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-bromo-2,6-dimethylaniline with acetic anhydride to form 4-bromo-2,6-dimethylacetanilide. This is followed by the reaction of 4-bromo-2,6-dimethylacetanilide with methyl iodide to form 4-bromo-2,6-dimethyl-N-methylaniline. The final step involves the reaction of 4-bromo-2,6-dimethyl-N-methylaniline with nicotinoyl chloride to form N-(4-bromo-2,6-dimethylphenyl)nicotinamide.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)nicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer, it has been found to inhibit the growth and proliferation of cancer cells by suppressing the NF-κB signaling pathway. In inflammatory disorders, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune diseases, it has been found to suppress the activity of autoreactive T cells.
属性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-6-12(15)7-10(2)13(9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEGUAGFNDVMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=CC=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

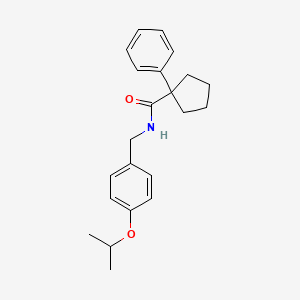
![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)
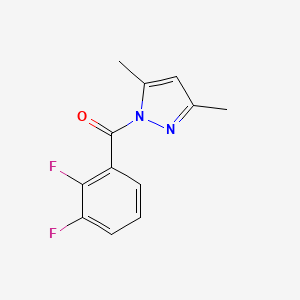
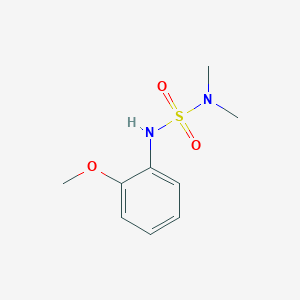
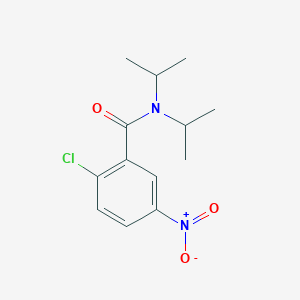
![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)

![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)
